(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolopyridine moiety fused to an indene structure, with a methanol group attached. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridine core, followed by the construction of the indene framework. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazolopyridine or indene moieties.
Substitution: Functional groups on the pyrazolopyridine or indene rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological targets could make it valuable in the development of new therapeutics.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol include other pyrazolopyridine derivatives and indene-based molecules. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of the pyrazolopyridine and indene moieties, along with the methanol group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[6-(1H-pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C16H15N3O/c20-9-12-4-2-10-1-3-11(7-14(10)12)13-5-6-17-16-15(13)8-18-19-16/h1,3,5-8,12,20H,2,4,9H2,(H,17,18,19) |
InChI Key |
GCHWTILDVHVHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CO)C=C(C=C2)C3=C4C=NNC4=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.